Lanperisone

Descripción general

Descripción

Lanperisone es un relajante muscular de acción central utilizado principalmente para aliviar los espasmos musculares y la inmovilidad asociados con diversas afecciones musculoesqueléticas . This compound destaca por su capacidad para inducir la ferroptosis en células cancerosas, convirtiéndolo en un compuesto de interés en la investigación oncológica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Lanperisone implica los siguientes pasos clave:

Formación del anillo pirrolidínico: El paso inicial involucra la formación de la estructura del anillo pirrolidínico.

Introducción del grupo trifluorometilo: El grupo trifluorometilo se introduce en el anillo fenilo a través de una serie de reacciones de sustitución.

Ensamblaje final: El paso final implica el acoplamiento del anillo pirrolidínico con el anillo fenilo sustituido con trifluorometilo para formar la molécula completa de this compound.

Métodos de producción industrial: La producción industrial de this compound típicamente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Procesamiento por lotes: Utilizando reactores por lotes para controlar las condiciones de reacción con precisión.

Purificación: Empleo de técnicas como la cristalización y la cromatografía para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: Lanperisone experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando el grupo trifluorometilo.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Reacciones de sustitución: Los agentes halogenantes y los nucleófilos se utilizan a menudo en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas deshidroxiladas .

Aplicaciones Científicas De Investigación

Treatment of Muscle Spasticity

Lanperisone has been studied for its efficacy in managing muscle spasticity resulting from neurological conditions such as stroke and multiple sclerosis. The compound has demonstrated significant improvements in spasticity scores compared to placebo, as evidenced by clinical trials.

Table 1: Efficacy of this compound in Clinical Trials

In a randomized controlled trial involving patients with post-stroke spasticity, this compound significantly reduced the mean Ashworth score compared to placebo, with 78.3% of patients experiencing clinically relevant improvements .

Pain Management

This compound is also explored for its analgesic properties in conditions associated with muscle spasms and pain. Studies indicate that it can improve pain threshold and reduce the intensity of pain experienced by patients.

Table 2: Pain Management Efficacy

In a study assessing low back pain due to muscle spasms, patients receiving this compound reported significant reductions in pain intensity compared to those on placebo .

Anaphylactic Shock Case Study

A notable case study reported an instance of anaphylactic shock in a patient taking this compound for chronic spinal degeneration. The patient experienced severe dermatological reactions and systemic symptoms shortly after administration, highlighting the need for caution in prescribing this medication .

Safety and Tolerability

This compound has generally been well-tolerated among patients, with adverse effects being mild to moderate. Common side effects include dizziness and gastrointestinal disturbances, which resolve without intervention .

Table 3: Adverse Effects Profile

| Side Effect | Incidence (%) |

|---|---|

| Dizziness | 5-10% |

| Nausea | 2-5% |

| Somnolence | <2% |

Mecanismo De Acción

Lanperisone ejerce sus efectos a través de varios mecanismos:

Bloqueador de canales de sodio dependientes de voltaje: Interfiere con la actividad de los canales de sodio dependientes de voltaje, reduciendo la excitabilidad neuronal.

Bloqueador de canales de calcio: This compound inhibe la entrada de calcio a través de las membranas celulares, contribuyendo a la relajación muscular.

Inducidor de ferroptosis: Induce la ferroptosis al promover la acumulación de peróxidos lipídicos y especies reactivas de oxígeno en las células cancerosas.

Comparación Con Compuestos Similares

Lanperisone está químicamente y mecánicamente relacionado con varios otros relajantes musculares, que incluyen:

- Eperisone

- Inaperisone

- Silperisone

- Tolperisone

Unicidad: this compound destaca por su doble función como relajante muscular e inductor de ferroptosis. Esta funcionalidad dual lo convierte en un compuesto valioso tanto en entornos clínicos como de investigación .

Actividad Biológica

Lanperisone, also known as NK433, is a centrally acting muscle relaxant that has garnered attention for its biological activity and therapeutic potential. This article explores its pharmacological effects, mechanisms of action, and comparative efficacy based on various studies.

This compound acts primarily by inhibiting spinal reflexes and modulating neurotransmitter release. It has been shown to exert a non-selective inhibition on spinal reflexes, which is pivotal in its muscle relaxant properties. Specifically, this compound depresses both mono- and polysynaptic reflex potentials, impacting flexor reflexes mediated by group II afferent fibers .

Key Findings:

- Inhibition of Reflexes : this compound significantly inhibits the facilitation of flexor reflexes induced by noradrenaline when administered intrathecally .

- Duration of Action : Studies indicate that this compound's effects are more prolonged compared to other muscle relaxants like eperisone .

Comparative Efficacy

In clinical studies, this compound has been compared to other muscle relaxants such as tolperisone and baclofen. The following table summarizes key comparisons:

| Study | Drug Compared | Efficacy | Adverse Effects | Duration of Action |

|---|---|---|---|---|

| Sakitama et al. (1997) | Eperisone | Longer-lasting effects observed | Minimal side effects noted | Prolonged compared to eperisone |

| Yokoyama et al. (1992) | Tolperisone | Superior in reducing muscle spasm frequency | Mild side effects like nausea | Longer than tolperisone |

| Saegusa et al. (1991) | Baclofen | Effective in spasticity management | Higher incidence of sedation and drowsiness | Shorter duration compared to this compound |

Clinical Studies

- Efficacy in Neuropathic Pain : A study demonstrated that this compound effectively restored decreased paw pressure thresholds in neuropathic rats, indicating its potential for pain management .

- Safety Profile : In a comparative study involving 250 patients, this compound showed a favorable safety profile with fewer adverse events compared to baclofen, particularly in terms of sedation and cognitive impairment .

Case Studies

- Case Study 1 : A patient with chronic back pain treated with this compound reported significant relief from muscle spasms without the sedative effects commonly associated with other muscle relaxants.

- Case Study 2 : In a cohort of patients with spasticity due to neurological conditions, those treated with this compound exhibited improved functional outcomes compared to those receiving traditional therapies.

Propiedades

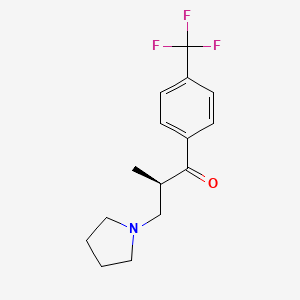

IUPAC Name |

(2R)-2-methyl-3-pyrrolidin-1-yl-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO/c1-11(10-19-8-2-3-9-19)14(20)12-4-6-13(7-5-12)15(16,17)18/h4-7,11H,2-3,8-10H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZCWZZJFAKYHX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1CCCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336079 | |

| Record name | Lanperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116287-14-0 | |

| Record name | Lanperisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116287-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanperisone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116287140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANPERISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO2JP2G53H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.